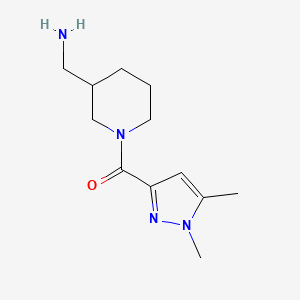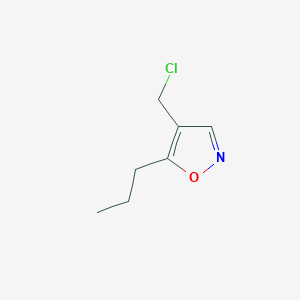
2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Übersicht
Beschreibung
2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, often referred to as 2-APA, is an important organic compound used in a variety of scientific research applications. 2-APA is a derivative of acetamide and belongs to the class of piperidine compounds. It is a colorless, volatile liquid with a faint odor and a boiling point of around 120°C. 2-APA is soluble in water and ethanol and is used as a starting material in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research has been conducted on the design, synthesis, and characterization of similar compounds, focusing on their chemical structure and potential for further modification. For instance, novel derivatives have been synthesized for exploration of their chemical properties and potential biological activities. These studies lay the groundwork for understanding how modifications to the chemical structure can influence biological activity and potential applications in medicinal chemistry (Yang Jing, 2010).
Biological Activity and Potential Applications
- Some studies have aimed at synthesizing compounds to evaluate their biological activities, such as anti-inflammatory, antimicrobial, and enzyme inhibition properties. This research indicates the potential of similar compounds in therapeutic applications, including their role as inhibitors or activators of specific biological targets (H. Khalid et al., 2014).
Material Science and Coordination Chemistry
- Investigations into the synthesis of coordination complexes and their structural characterization reveal the compound's applications in material science and coordination chemistry. These studies provide insights into the self-assembly processes and the influence of hydrogen bonding on the formation of supramolecular architectures, which can have implications for designing new materials with specific properties (K. Chkirate et al., 2019).
Antiallergic Potential
- Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been conducted to explore their antiallergic properties, demonstrating the utility of similar compounds in the development of novel antiallergic agents. This indicates a potential avenue for therapeutic application, where the modification of the core structure could lead to enhanced biological activity (Cecilia Menciu et al., 1999).
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-10-3-1-5-15(8-10)9-12(16)14-7-11-4-2-6-17-11/h10-11H,1-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUAXLUYVLSODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)






![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)